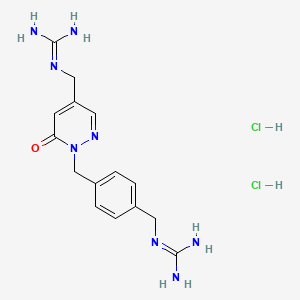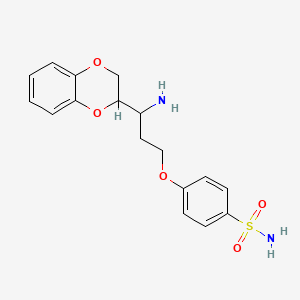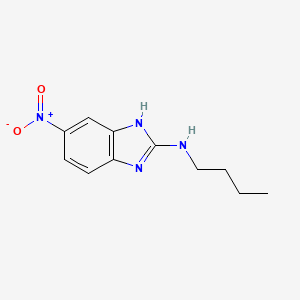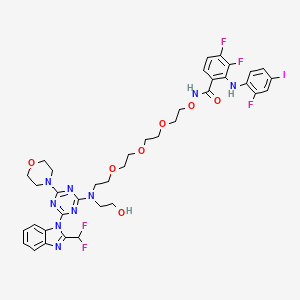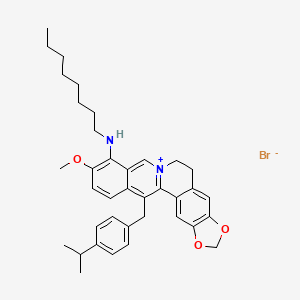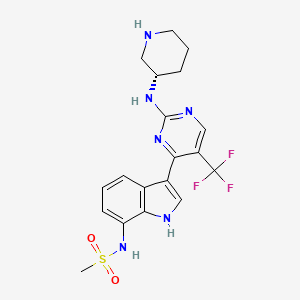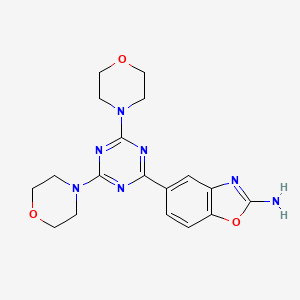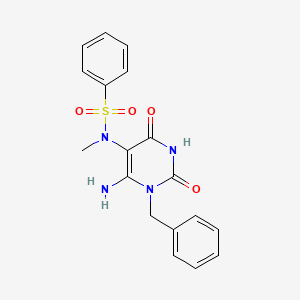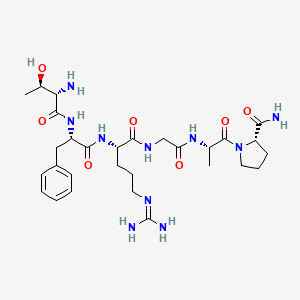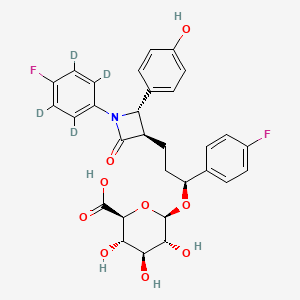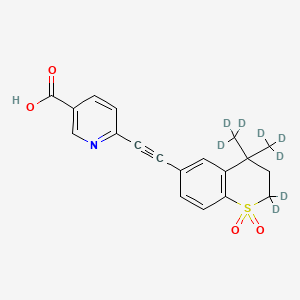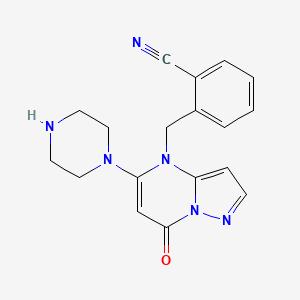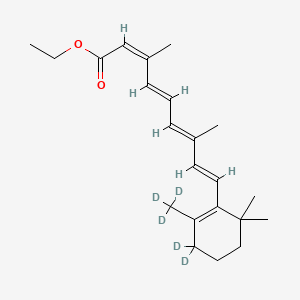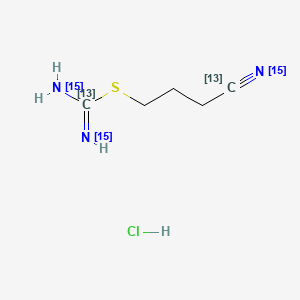
Kevetrin (hydrochloride)-13C2,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kevetrin (hydrochloride)-13C2,15N3 is a novel investigational compound known for its potential therapeutic applications, particularly in oncology. It is a derivative of Kevetrin hydrochloride, which has shown efficacy in various tumor models, including lung, breast, colon, and ovarian cancers . The compound is designed to activate the tumor suppressor protein p53, leading to apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kevetrin (hydrochloride)-13C2,15N3 is synthesized through a series of chemical reactions involving the incorporation of isotopic labels (^13C2 and ^15N3) into the Kevetrin hydrochloride structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of Kevetrin is synthesized through a multi-step process involving the reaction of thiourea with butyronitrile under controlled conditions.
Incorporation of isotopic labels: The isotopic labels (^13C2 and ^15N3) are introduced into the core structure through specific chemical reactions, ensuring the precise placement of these labels within the molecule.
Purification and crystallization: The final compound is purified using chromatographic techniques and crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Kevetrin (hydrochloride)-13C2,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can potentially enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Kevetrin (hydrochloride)-13C2,15N3 has a wide range of scientific research applications, including:
Wirkmechanismus
Kevetrin (hydrochloride)-13C2,15N3 exerts its effects primarily through the activation of the tumor suppressor protein p53. The mechanism involves:
Activation of p53: Kevetrin induces the phosphorylation of p53, leading to its activation.
Induction of apoptosis: Activated p53 triggers the expression of pro-apoptotic genes such as PUMA and p21, leading to cell cycle arrest and apoptosis.
Inhibition of MDM2: Kevetrin alters the E3 ligase activity of MDM2, preventing the degradation of p53 and enhancing its tumor suppressor functions.
Vergleich Mit ähnlichen Verbindungen
Kevetrin (hydrochloride)-13C2,15N3 is unique compared to other similar compounds due to its isotopic labeling and specific mechanism of action. Similar compounds include:
Thioureidobutyronitrile: The parent compound of Kevetrin, known for its p53 activation properties.
Compound 900: A novel analog of Kevetrin that has shown greater potency in inhibiting cancer cell viability.
Other p53 activators: Compounds that activate p53 through different mechanisms, such as Nutlin-3 and RITA.
This compound stands out due to its enhanced stability and targeted action on p53, making it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C5H10ClN3S |
|---|---|
Molekulargewicht |
184.64 g/mol |
IUPAC-Name |
3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1; |
InChI-Schlüssel |
NCXJZJFDQMKRKM-CBWHUSCUSA-N |
Isomerische SMILES |
C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl |
Kanonische SMILES |
C(CC#N)CSC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


